molecular formula C9H8N2S B578871 3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene CAS No. 16242-52-7

3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene

Cat. No.: B578871
CAS No.: 16242-52-7
M. Wt: 176.237
InChI Key: CZXJRGCGLZZPJM-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene-12-thiol
  • 11-Cyclopropyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylic acid
  • Methyl 11-cyclopropyl-10-oxo-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate

Uniqueness

3,4-Dihydro-5-thia-1,2a-diazaacenaphthylene is unique due to its specific arrangement of sulfur and nitrogen atoms within the tricyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

16242-52-7

Molecular Formula

C9H8N2S

Molecular Weight

176.237

InChI

InChI=1S/C9H8N2S/c1-2-7-9-8(3-1)12-5-4-11(9)6-10-7/h1-3,6H,4-5H2

InChI Key

CZXJRGCGLZZPJM-UHFFFAOYSA-N

SMILES

C1CSC2=CC=CC3=C2N1C=N3

Synonyms

Imidazo[1,5,4-de][1,4]benzothiazine, 4,5-dihydro- (8CI,9CI)

Origin of Product

United States

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